BenchChemオンラインストアへようこそ!

4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

Lipophilicity Physicochemical profiling Membrane permeability

4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide (CAS 349404-81-5) is a secondary benzenesulfonamide featuring a 4-bromophenylsulfonyl core N-alkylated with a 2-methoxybenzyl group (molecular formula C14H14BrNO3S, MW 356.23 g/mol). It belongs to the N-benzyl-benzenesulfonamide class, a privileged scaffold in medicinal chemistry explored for carbonic anhydrase inhibition, antimicrobial activity, and as synthetic intermediates for lead optimization.

Molecular Formula C14H14BrNO3S
Molecular Weight 356.23
CAS No. 349404-81-5
Cat. No. B2950582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
CAS349404-81-5
Molecular FormulaC14H14BrNO3S
Molecular Weight356.23
Structural Identifiers
SMILESCOC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrNO3S/c1-19-14-5-3-2-4-11(14)10-16-20(17,18)13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3
InChIKeySORCAYOUDXTQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide (CAS 349404-81-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide (CAS 349404-81-5) is a secondary benzenesulfonamide featuring a 4-bromophenylsulfonyl core N-alkylated with a 2-methoxybenzyl group (molecular formula C14H14BrNO3S, MW 356.23 g/mol) . It belongs to the N-benzyl-benzenesulfonamide class, a privileged scaffold in medicinal chemistry explored for carbonic anhydrase inhibition, antimicrobial activity, and as synthetic intermediates for lead optimization [1]. Key computed physicochemical descriptors include a LogP of 3.14, 3 hydrogen bond acceptor sites, 1 hydrogen bond donor, and a low fraction of sp³-hybridized carbons (Fsp3 = 0.143), placing it in a favorable property space for cell permeability and target engagement in early-stage probe discovery . This evidence guide identifies quantifiable, comparator-anchored differentiation points that inform scientific selection and procurement decisions relative to its closest structural analogs.

Why Generic Substitution of 4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide with Positional Isomers or Des-Halogen Analogs Fails to Replicate Key Properties


The 4-bromo substituent, the ortho-methoxybenzyl architecture, and the benzenesulfonamide core of CAS 349404-81-5 form a non-interchangeable triad that cannot be replicated by simple positional isomerism or halogen deletion. Moving the methoxy group from the 2‑position to the 4‑position (CAS 329939-43-7) reduces computed lipophilicity (ΔLogP ≈ –0.14) and increases the hydrogen bond acceptor count from 3 to 4, altering both passive membrane permeation potential and target binding pharmacophore complementarity [1]. Removing the 4-bromo substituent eliminates the aryl halide handle essential for late-stage palladium-catalyzed cross-coupling diversification—a core design feature for library synthesis and structure–activity relationship (SAR) expansion [2]. Replacing the 2-methoxybenzyl group with an unsubstituted benzyl group (CAS 3609-87-8) strips the molecule of a key hydrogen bond acceptor that can engage protein active sites and modulates electron density on the aromatic ring . These structurally encoded differences produce measurable divergence in physicochemical properties and synthetic utility that cannot be compensated by adjusting reaction conditions or formulation.

Quantitative Differentiated Evidence for 4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide vs. Closest Structural Analogs


Lipophilicity Advantage of 2-Methoxybenzyl Substitution Over 4-Methoxybenzyl Positional Isomer: Computed LogP Comparison

4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide (CAS 349404-81-5) exhibits a computed LogP of 3.14, compared with an XLogP3-AA of 3.0 for its direct positional isomer 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7), representing a ΔLogP of +0.14 (~5% higher lipophilicity) [1]. The 2-methoxy orientation places the methoxy oxygen in closer proximity to the sulfonamide N–H, enabling a potential intramolecular hydrogen bond that partially masks polarity and enhances the apparent partition coefficient relative to the 4-methoxy isomer where such an interaction is geometrically disfavored .

Lipophilicity Physicochemical profiling Membrane permeability

Hydrogen Bond Acceptor Count Differentiation: 2-Methoxy vs. 4-Methoxy Benzenesulfonamide Isomers

The target compound possesses 3 hydrogen bond acceptor (HBA) sites (the sulfonamide S=O oxygens and the 2-methoxy oxygen), compared with 4 HBA sites for the 4-methoxy positional isomer (CAS 329939-43-7), where the sulfonamide oxygens and the methoxy oxygen all serve as independent HBA moieties without intramolecular shielding [1]. The 2-methoxy orientation allows the ether oxygen to participate in a six-membered intramolecular hydrogen bond with the sulfonamide N–H, reducing the effective HBA count accessible for intermolecular interactions by one relative to the 4-methoxy isomer . Both compounds retain 1 hydrogen bond donor (sulfonamide N–H) [1].

Hydrogen bonding Pharmacophore modeling Drug-likeness

Aryl Bromide Synthetic Handle: Enables Late-Stage Diversification Not Possible with Des-Bromo Analog

The 4-bromo substituent on the phenylsulfonyl ring provides a chemically orthogonal synthetic handle for palladium-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of focused benzenesulfonamide libraries from a single building block [1]. This capability is absent in the des-bromo parent compound (N-(2-methoxybenzyl)benzenesulfonamide) and is retained in the 4-methoxy positional isomer (CAS 329939-43-7) [2]. However, the target compound uniquely combines this diversification handle with the 2-methoxybenzyl pharmacophore, offering a distinct vector for SAR exploration not achievable with the 4-methoxy isomer's altered HBA landscape [2]. The bromine atom can also serve as a heavy atom for X-ray crystallographic phasing (anomalous scattering at the Br K-edge) or as an MS/MS isotopic signature tag for metabolite identification [1].

Cross-coupling Late-stage functionalization Parallel synthesis

Carbonic Anhydrase Inhibition Class Baseline: 4-Bromobenzenesulfonamide Core Fragment Ki Values

The 4-bromobenzenesulfonamide core fragment—the minimal pharmacophoric unit shared by the target compound—has experimentally determined Ki values of 81 nM against human carbonic anhydrase II (hCA II) and 68 nM against hCA VII, measured at 25 °C, pH 7.4 by stopped-flow CO₂ hydration assay [1]. These values position the 4-bromo-substituted benzenesulfonamide core as a moderately potent CA inhibitor scaffold. While direct Ki data for the fully elaborated target compound (CAS 349404-81-5) is not publicly available, the N-(2-methoxybenzyl) substitution is expected to modulate CA isoform selectivity through additional contacts with the rim of the active site, based on established benzenesulfonamide SAR where N-substituents interact with residues in the hydrophobic pocket of hCA isoforms [2]. The parent 4-bromobenzenesulfonamide also exhibits anticonvulsant activity in the mouse maximal electroshock model following oral administration, providing a phenotypic pharmacology anchor for the chemotype [3].

Carbonic anhydrase inhibition Enzyme kinetics Fragment-based drug design

Molecular Complexity and Fsp3 Differentiation vs. N-Benzyl-4-bromobenzenesulfonamide (Lacking 2-Methoxy Group)

The target compound incorporates a 2-methoxy substituent on the benzyl ring, adding one sp³-hybridized carbon (the methoxy methyl) and one additional hydrogen bond acceptor relative to the simpler N-benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8) . This modest increase in molecular complexity (Fsp3 = 0.143 for the target compound ) provides an additional vector for intermolecular interactions without substantially increasing molecular weight (ΔMW ≈ +30 Da from the CH₂→OCH₃ replacement). The 2-methoxy group also contributes to conformational restriction of the benzyl side chain through the intramolecular N–H⋯O hydrogen bond, potentially reducing the entropic penalty upon target binding compared to the freely rotating N-benzyl analog [1].

Molecular complexity Fsp3 Lead-likeness

Procurement Specification: Purity, Pricing, and GHS Classification Relative to Closest Analogs

The target compound is commercially available from Fluorochem (Product Code F603397) at 95% purity with pricing of £596.00/g, £238.00/250 mg, and £159.00/100 mg . GHS classification is H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)—Signal Word: Warning . The 4-methoxy positional isomer (CAS 329939-43-7) is available from multiple suppliers at 98% purity, typically at lower cost due to greater commercial availability and synthetic accessibility . For procurement decisions, the target compound's price premium reflects its lower commercial demand and the specific synthetic route required for 2-methoxybenzylamine coupling with 4-bromobenzenesulfonyl chloride .

Procurement specifications Purity GHS classification

High-Value Application Scenarios for 4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide Based on Quantitative Differentiation Evidence


Focused Benzenesulfonamide Library Synthesis via Pd-Catalyzed Cross-Coupling of the 4-Bromo Handle

The 4-bromo substituent enables parallel Suzuki-Miyaura diversification of the phenylsulfonyl ring using commercial boronic acid/ester libraries, generating focused arrays of 4-aryl/heteroaryl benzenesulfonamide analogs while preserving the 2-methoxybenzyl pharmacophore. This is the primary procurement rationale for medicinal chemistry groups conducting SAR studies on sulfonamide-based targets—the compound serves as a single, well-characterized late-stage diversification intermediate, reducing the number of de novo synthetic routes required [1]. The 2-methoxy orientation (LogP 3.14) provides a distinct property profile compared to 4-methoxy-derived libraries (XLogP3-AA 3.0), offering access to a differentiated region of chemical space [2].

Carbonic Anhydrase Isoform Selectivity Profiling Using N-Benzyl Substitution SAR

The 2-methoxybenzyl N-substituent of this compound provides a starting point for systematic variation of the benzyl group to probe CA isoform selectivity. The core 4-bromobenzenesulfonamide fragment has established Ki values of 81 nM (hCA II) and 68 nM (hCA VII) [1]. By maintaining the 4-bromo handle constant while varying the N-substituent, or by diversifying the 4-position via cross-coupling while keeping the 2-methoxybenzyl group fixed, researchers can deconvolute the contributions of each vector to isoform selectivity—a strategy not feasible with des-bromo or 4-methoxy isomer building blocks that lack the orthogonal diversification handle [2].

Physicochemical Property Optimization in CNS Penetrant Probe Design

With a LogP of 3.14, 3 HBA, 1 HBD, and MW of 356 Da, this compound occupies the favorable quadrant of CNS MPO (multiparameter optimization) scoring space for blood–brain barrier penetration [1]. The 2-methoxy group's intramolecular hydrogen bonding with the sulfonamide N–H reduces effective polar surface area relative to the 4-methoxy isomer (4 HBA), potentially improving BBB permeation rates. This property profile makes the compound a suitable starting scaffold for CNS-targeted programs (e.g., anticonvulsant or CNS CA inhibitor discovery) where the 4-bromobenzenesulfonamide core already has demonstrated in vivo anticonvulsant activity in mouse models [2].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing and Biophysical Assay Development

The bromine atom (atomic number 35) provides strong anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in protein crystallography, enabling de novo structure determination of sulfonamide–protein co-crystal complexes without selenomethionine labeling [1]. Additionally, the distinctive ¹:¹ isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) in mass spectrometry serves as an unambiguous tracer for compound-derived fragments in metabolite identification and covalent binding studies—a feature absent in the des-bromo analog and shared with the 4-methoxy isomer, though the 2-methoxy orientation of the target compound offers distinct protein interaction geometry [2].

Quote Request

Request a Quote for 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.